molecular formula C17H18BrN3O2S B2450142 4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797243-73-2

4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2450142
CAS No.: 1797243-73-2
M. Wt: 408.31
InChI Key: OPAISXJLPKNASC-UHFFFAOYSA-N
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Description

4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also includes a piperidine ring attached to a nicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to its combined structural features, which offer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.

Properties

IUPAC Name

4-bromo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c18-14-8-15(24-11-14)16(22)20-9-12-3-6-21(7-4-12)17(23)13-2-1-5-19-10-13/h1-2,5,8,10-12H,3-4,6-7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAISXJLPKNASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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